![molecular formula C14H15NS B2812838 Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- CAS No. 1553173-60-6](/img/structure/B2812838.png)
Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-: is an organic compound with the molecular formula C14H15NS It is a derivative of benzenamine (aniline) where the amino group is substituted with a 3-methyl group and a 2-[(phenylmethyl)thio] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- typically involves the reaction of 3-methylbenzenamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylmethylthio group, resulting in the formation of 3-methylbenzenamine.
Substitution: The amino group can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: 3-methylbenzenamine.
Substitution: Nitro or halogenated derivatives of the compound.
Scientific Research Applications
Chemistry: Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological activity. It may also be used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure may impart specific biological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- can be used in the production of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- depends on its specific application. In general, the compound may interact with molecular targets through its amino and sulfur-containing groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Benzenamine (Aniline): The parent compound, which lacks the 3-methyl and 2-[(phenylmethyl)thio] substitutions.
3-Methylbenzenamine: Similar to Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- but without the phenylmethylthio group.
Benzenamine, 2-[(phenylmethyl)thio]-: Lacks the 3-methyl group.
Uniqueness: Benzenamine, 3-methyl-2-[(phenylmethyl)thio]- is unique due to the presence of both the 3-methyl and 2-[(phenylmethyl)thio] groups. These substitutions can significantly alter the compound’s chemical and biological properties compared to its analogs.
This detailed article provides a comprehensive overview of Benzenamine, 3-methyl-2-[(phenylmethyl)thio]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-benzylsulfanyl-3-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NS/c1-11-6-5-9-13(15)14(11)16-10-12-7-3-2-4-8-12/h2-9H,10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVAOZCAYIJYLLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(butan-2-yl)-1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2812757.png)
![N-[3-(benzyloxy)pyridin-2-yl]-4-(dimethylamino)benzamide](/img/structure/B2812758.png)
![5-(benzyloxy)-2-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B2812759.png)
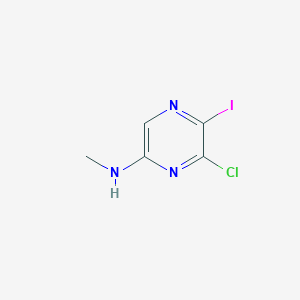
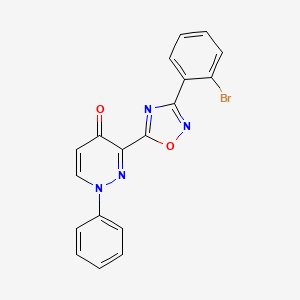
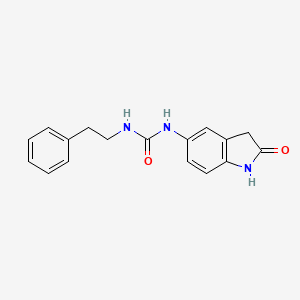
![2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2812767.png)
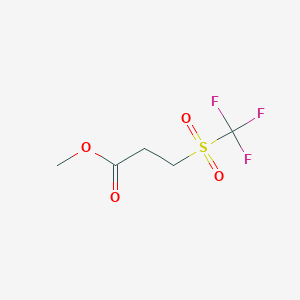
![N-[(2-chlorophenyl)methyl]-2-{2-[2-(4-methylpiperidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2812769.png)

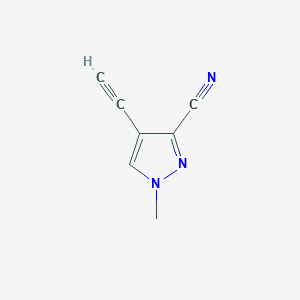
![benzyl 2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2812776.png)
![1-Cyclohexyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2812777.png)
![5-Chloro-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B2812778.png)
